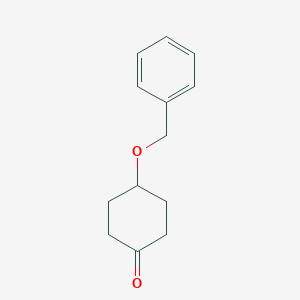

4-(Benzyloxy)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGVIYUANJAFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450877 | |

| Record name | 4-(Benzyloxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2987-06-6 | |

| Record name | 4-(Benzyloxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BENZYLOXY)CYCLOHEXANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)cyclohexanone (CAS: 2987-06-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)cyclohexanone, a versatile chemical intermediate. The document details its chemical and physical properties, safety information, a detailed synthesis protocol, and methods for its purification and characterization. Furthermore, it explores the current understanding of the biological activities and potential therapeutic applications of its derivatives, offering insights for researchers in drug discovery and development.

Core Chemical and Physical Properties

This compound is a substituted cyclohexanone featuring a benzyloxy group at the 4-position.[1][2] This compound is typically a colorless to light yellow oil or solid, depending on its purity and the ambient temperature.[1][2] Its chemical structure lends it to a variety of chemical reactions, particularly at the ketone functional group, making it a valuable building block in organic synthesis.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2987-06-6 | [3] |

| Molecular Formula | C₁₃H₁₆O₂ | [3] |

| Molecular Weight | 204.26 g/mol | [3][4] |

| Appearance | Colorless to light yellow oil or solid | [1][2] |

| Boiling Point | 118-120 °C at 0.14 Torr | [3] |

| Density | 1.073 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |

| Storage | Sealed in a dry place at room temperature | [1] |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested. |

| Causes skin irritation | H315 | Contact with skin may cause irritation. |

| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. |

| May cause respiratory irritation | H335 | Inhalation may cause respiratory tract irritation. |

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of a protected 4-hydroxycyclohexanone derivative, followed by deprotection. The following is a representative experimental protocol.

Experimental Protocol: Synthesis

Materials:

-

1,4-Dioxaspiro[4.5]decan-8-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

4N Hydrochloric acid (HCl)

-

4N Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous THF, slowly add sodium hydride (1.2 eq) at 0 °C.

-

Stir the reaction mixture at 0 °C for 6 hours.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Add 4N HCl solution and continue stirring for 6 hours at room temperature to effect deprotection.

-

Neutralize the reaction mixture to approximately pH 7 with 4N NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of 0% to 30% ethyl acetate in heptane to yield this compound as a light yellow oil.[3]

Caption: Synthetic workflow for this compound.

Purification and Characterization

Experimental Protocol: Purification

Purification of the synthesized this compound is typically achieved through automated column chromatography.

Instrumentation:

-

AnaLogix Automated Column Chromatography System (or equivalent)

-

Silica gel column

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a pre-equilibrated silica gel column.

-

Elute the compound using a linear gradient of ethyl acetate in heptane (e.g., 0% to 30% ethyl acetate).[3]

-

Collect fractions and combine those containing the pure product, as determined by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocol: Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), and multiplets for the cyclohexanone ring protons.

-

¹³C NMR: The carbon NMR spectrum will display a peak for the carbonyl carbon (around 208-212 ppm), peaks for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the cyclohexanone ring.

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a strong absorption band characteristic of the ketone carbonyl group (C=O) stretch, typically around 1710-1720 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ether linkage.

3. Mass Spectrometry (MS):

Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.26). Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

While this compound itself is primarily a chemical intermediate, the cyclohexanone scaffold and the benzyloxy moiety are present in numerous biologically active molecules. Derivatives of cyclohexanone have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

Anticancer and Antimicrobial Potential of Derivatives:

-

Anticancer Activity: Several studies have reported the synthesis of cyclohexanone derivatives that exhibit cytotoxic effects against various cancer cell lines.[6] For instance, certain benzyloxyquinolin-2(1H)-one derivatives have shown potent anticancer activity.[7]

-

Antimicrobial Activity: The cyclohexanone core is a feature in some compounds with antimicrobial properties.[6] Research into N-(4-(benzyloxy)benzyl)-4-aminoquinolines has demonstrated their potential as inhibitors of Mycobacterium tuberculosis.[8]

Role in Targeting Specific Biological Pathways:

Although direct evidence for this compound modulating a specific signaling pathway is limited, related compounds containing the benzyloxy group have been shown to interact with key biological targets. For example, benzyloxy piperidine derivatives have been developed as potent and selective antagonists for the dopamine D4 receptor, which is a target for neurological and psychiatric disorders.[9]

Furthermore, while not a direct derivative, 4-(benzyloxy)phenol has been shown to modulate the JAK1/STAT3 signaling pathway in macrophages, suggesting that the benzyloxy moiety can be a key pharmacophore in compounds designed to interact with specific cellular signaling cascades. This highlights the potential for designing derivatives of this compound that could target a variety of signaling pathways relevant to different diseases.

Caption: Potential drug discovery pathways from this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined profile of chemical and physical properties. Its synthesis is straightforward, and it can be readily purified and characterized using standard laboratory techniques. While the direct biological activity of this compound is not extensively documented, its core structure is a key component of various molecules with significant therapeutic potential. For researchers and scientists in drug development, this compound serves as a versatile starting material for the synthesis of novel derivatives targeting a range of diseases, from cancer and infectious diseases to neurological disorders. Future research into the structure-activity relationships of its analogs will likely uncover new and potent therapeutic agents.

References

- 1. This compound | 2987-06-6 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2987-06-6 [chemicalbook.com]

- 4. This compound | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Benzyloxy)cyclohexanone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of 4-(Benzyloxy)cyclohexanone, a key intermediate in pharmaceutical synthesis.[1] The document details its chemical identity, physicochemical characteristics, reactivity, and provides a protocol for its synthesis. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical Identity

This compound is an organic compound featuring a cyclohexanone ring substituted at the 4-position with a benzyloxy group.[2] This structure, combining a ketone functional group with a bulky aromatic ether, dictates its chemical behavior and utility in organic synthesis.

| Identifier | Value |

| IUPAC Name | 4-(phenylmethoxy)cyclohexan-1-one[3] |

| CAS Number | 2987-06-6[2] |

| Molecular Formula | C₁₃H₁₆O₂[1][2] |

| Molecular Weight | 204.26 g/mol [1][3] |

| Synonyms | 4-(Phenylmethoxy)cyclohexanone, Cyclohexanone, 4-(Phenylmethoxy)-[2][4] |

| InChI | InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2[2][3] |

| InChIKey | FFGVIYUANJAFJS-UHFFFAOYSA-N[3] |

| SMILES | c1ccc(cc1)COC1CCC(=O)CC1[2] |

| MDL Number | MFCD10697867[1] |

Physicochemical Properties

The compound is typically a colorless to light yellow oil or liquid, though it can also be a solid depending on purity and temperature.[1][2][5] It is generally stable under standard room temperature conditions when sealed in a dry environment.[1][5][6]

| Property | Value |

| Physical Form | Light Yellow Oil, Liquid or Solid[1][2][5] |

| Boiling Point | 319.923°C at 760 mmHg[7] |

| Density | 1.07-1.073 g/cm³ (Predicted)[1][7] |

| Flash Point | 139.072°C[7] |

| Refractive Index | 1.532[7] |

| Vapor Pressure | 0 mmHg at 25°C[7] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1][8] |

| Purity | Typically available at 96% or higher[9] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by its ketone functional group.[2]

-

Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic addition reactions, a common transformation for ketones in organic synthesis.[2]

-

Stability: The compound is stable under standard storage conditions, which involve keeping it in a sealed container at room temperature.[1][2]

-

Synthetic Utility: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] The benzyloxy group can act as a protecting group for the hydroxyl functionality.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the benzylation of a protected 1,4-cyclohexanediol derivative, followed by deprotection to reveal the ketone.[1]

Starting Materials:

-

1,4-Dioxaspiro[4.5]decan-8-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

4N Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure: [1]

-

A solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq.) in anhydrous THF is cooled to 0°C.

-

60% sodium hydride in mineral oil (1.2 eq.) is slowly added to the solution. The reaction is stirred at this temperature for 6 hours.

-

Benzyl bromide (1.1 eq.) is added dropwise to the mixture.

-

The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Following the completion of the reaction, 4N HCl solution is added, and stirring is continued for 6 hours at room temperature to effect deprotection.

-

The mixture is neutralized to a pH of approximately 7 with a 4N sodium hydroxide solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography (e.g., using a 0 to 30% ethyl acetate/heptane gradient) to yield this compound as a light yellow oil.[1]

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Summary of this compound properties.

Safety and Handling

This compound is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

-

Hazard Statements:

-

Signal Word: Warning[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

References

- 1. This compound | 2987-06-6 [chemicalbook.com]

- 2. CAS 2987-06-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. 2987-06-6|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. This compound CAS#: 2987-06-6 [m.chemicalbook.com]

- 9. 4-Benzyloxy-cyclohexanone | 2987-06-6 [sigmaaldrich.com]

4-(Benzyloxy)cyclohexanone molecular structure and weight

An In-depth Technical Guide on 4-(Benzyloxy)cyclohexanone

This document provides a detailed overview of the molecular structure and properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

This compound, with the CAS number 2987-06-6, is an organic compound that features a cyclohexanone core substituted at the 4-position with a benzyloxy group.[1] The presence of the ketone functional group makes it reactive in nucleophilic addition reactions, and the benzyloxy group influences its solubility in organic solvents.[1] This compound is often used as an intermediate in the synthesis of more complex molecules and pharmaceuticals.[1][2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 204.26 g/mol | [2][3][4] |

| IUPAC Name | 4-(phenylmethoxy)cyclohexan-1-one | [4] |

| CAS Number | 2987-06-6 | [2][3] |

Molecular Structure

The molecular structure of this compound consists of a central six-carbon cyclohexanone ring. A benzyloxy group, which is a benzyl group (a phenyl ring attached to a methylene bridge, -CH₂-), is connected to the fourth carbon atom of the cyclohexanone ring via an ether linkage.

References

An In-depth Technical Guide to 4-(Phenylmethoxy)cyclohexanone

This technical guide provides a comprehensive overview of 4-(Phenylmethoxy)cyclohexanone, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the synthesis of other molecules.

Chemical Identity and Synonyms

The compound with the systematic name 4-(phenylmethoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a benzyloxy group at the 4-position.[1]

IUPAC Name: 4-(phenylmethoxy)cyclohexan-1-one[1]

Common Synonyms:

Physicochemical and Spectral Data

Summarized below are the key physicochemical and spectral properties of 4-(Phenylmethoxy)cyclohexanone. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |

| Molecular Weight | 204.26 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 319.923 °C at 760 mmHg | [2] |

| Density | 1.073 g/cm³ | [2] |

| Flash Point | 139.072 °C | [2] |

| LogP | 2.71490 | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| Refractive Index | 1.532 | [2] |

| ¹³C NMR Spectra | Available | [1] |

| Mass Spectrometry (GC-MS) | Available | [1] |

| IR Spectra | Available | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the benzylation of a protected 4-hydroxycyclohexanone derivative, followed by deprotection. The following protocol is adapted from documented procedures.[6]

Reaction Scheme:

Materials:

-

1,4-dioxaspiro[4.5]decan-8-ol

-

60% Sodium hydride (NaH) dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide

-

4N Hydrochloric acid (HCl) solution

-

4N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., automated column chromatography system)

Procedure:

-

To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (3.0 g, 19 mmol, 1.0 eq.) in anhydrous THF (50 mL) at 0 °C, slowly add a 60% sodium hydride dispersion in mineral oil (760 mg, 23 mmol, 1.2 eq.).

-

Stir the reaction mixture at 0 °C for 6 hours.

-

Add benzyl bromide (2.5 mL, 21.3 mmol, 1.1 equiv) dropwise to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Upon completion of the reaction, add 4N HCl solution (30 mL) and continue stirring for 6 hours at room temperature to effect deprotection.

-

Neutralize the reaction mixture to a pH of approximately 7 with a 4N sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue using an automated column chromatography system with a 0 to 30% ethyl acetate/heptane gradient elution to yield this compound as a light yellow oil (3.0 g, 77% yield).[6]

Use of this compound Derivatives in Further Synthesis: Preparation of 4-Fluorocyclohexanone

This compound can be reduced to the corresponding alcohol, 4-(benzyloxy)cyclohexan-1-ol, which serves as a key intermediate in the synthesis of other valuable compounds, such as 4-fluorocyclohexanone. The following outlines a synthetic workflow based on a patented method.[7]

Workflow for the Synthesis of 4-Fluorocyclohexanone:

Application in Drug Discovery and Development

While direct biological activity data for 4-(phenylmethoxy)cyclohexanone is not extensively published, the cyclohexanone scaffold is a common motif in molecules with diverse biological activities. Derivatives of cyclohexanone have been investigated as potential therapeutic agents, for example, as inhibitors of enzymes like topoisomerase I and the bacterial cell division protein FtsZ.[8][9][10][11][12][13]

Potential Role as a Topoisomerase I Inhibitor Precursor

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs.[9][13] Catalytic inhibitors of topoisomerase I prevent the enzyme from relaxing supercoiled DNA, leading to DNA damage and cell death in rapidly dividing cancer cells.[9] The general mechanism of Topoisomerase I and its inhibition is depicted below. Cyclohexanone derivatives have been identified as a class of compounds that can act as catalytic inhibitors of this enzyme.

Potential as a Scaffold for FtsZ Inhibitors

The filamenting temperature-sensitive mutant Z (FtsZ) protein is essential for bacterial cell division and is a promising target for the development of new antibiotics.[8][10][12][14] Inhibitors of FtsZ can disrupt the formation of the Z-ring, a structure crucial for bacterial cytokinesis, ultimately leading to bacterial cell death. The cyclohexanone core can serve as a scaffold for the synthesis of molecules that target FtsZ.

References

- 1. This compound | C13H16O2 | CID 10987369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CAS 2987-06-6: this compound | CymitQuimica [cymitquimica.com]

- 4. 4-Benzyloxycyclohexanone | CymitQuimica [cymitquimica.com]

- 5. This compound|CAS 2987-06-6 [benchchem.com]

- 6. This compound | 2987-06-6 [chemicalbook.com]

- 7. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

- 8. Recent advances in studies on FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor [ouci.dntb.gov.ua]

- 13. Topoisomerase IB: a relaxing enzyme for stressed DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

An In-depth Technical Guide to the Spectral Data of 4-(Benzyloxy)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(benzyloxy)cyclohexanone, a key intermediate in various synthetic applications. The following sections detail its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The spectral data for this compound is crucial for its identification and characterization. While experimentally obtained spectra are the gold standard, the following tables summarize the expected and predicted spectral data based on the compound's structure and publicly available information.[1][2][3]

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | Multiplet | 5H | C₆H₅- |

| ~4.55 | Singlet | 2H | -O-CH ₂-Ph |

| ~3.80 | Multiplet | 1H | -CH -O- |

| ~2.50-2.30 | Multiplet | 4H | -CH ₂(C=O)- |

| ~2.10-1.90 | Multiplet | 4H | -CH ₂-CH-O- |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~210 | C=O |

| ~138 | Quaternary Aromatic C |

| ~128.5 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~75 | -C H-O- |

| ~70 | -O-C H₂-Ph |

| ~41 | -C H₂(C=O)- |

| ~32 | -C H₂-CH-O- |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 204 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₇H₇O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 77 | [C₆H₅]⁺ |

Table 4: Infrared (IR) Spectral Data (Predicted)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2940, 2860 | Medium-Strong | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1100 | Strong | C-O Stretch (Ether) |

| ~740, 700 | Strong | Aromatic C-H Bend (Out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

2.2. Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: A neat thin film of liquid this compound is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Synthesis Workflow

The synthesis of this compound can be achieved through various routes. One common method involves the protection of one of the ketone groups of 1,4-cyclohexanedione, followed by reduction, benzylation, and deprotection. A related synthesis starts from 1,4-dioxaspiro[4.5]decan-8-ol.

Caption: Synthesis of this compound.

This diagram illustrates a synthetic pathway to this compound starting from 1,4-dioxaspiro[4.5]decan-8-ol. The process involves deprotonation with a strong base like sodium hydride, followed by benzylation using benzyl bromide, and finally, acidic hydrolysis to remove the ketal protecting group and yield the target ketone.

References

Navigating the Solubility of 4-(Benzyloxy)cyclohexanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

4-(Benzyloxy)cyclohexanone exhibits good solubility in a range of common organic solvents. This behavior is attributed to its molecular structure, which combines a moderately polar cyclohexanone ring with a nonpolar benzyloxy group, allowing for favorable interactions with various solvent types.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Common Abbreviation | Solubility |

| Chloroform | CHCl₃ | Soluble[1] |

| Dichloromethane | DCM, CH₂Cl₂ | Soluble[1] |

| Ethyl Acetate | EtOAc, C₄H₈O₂ | Soluble[1] |

| Methanol | MeOH, CH₃OH | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, but does not imply specific quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent at a given temperature. This protocol is based on the widely used isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtrate.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully evaporated, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the flask.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

The Enduring Versatility of the Benzyloxy Group in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyloxy group (BnO), a seemingly simple aromatic ether, stands as a cornerstone in the edifice of modern synthetic chemistry. Its remarkable stability under a wide array of reaction conditions, coupled with the diverse and often mild methods for its removal, has cemented its role as one of the most valuable and frequently employed protecting groups for hydroxyl and carboxylic acid functionalities. This technical guide provides an in-depth exploration of the benzyloxy group's multifaceted role, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in leveraging its full potential in the synthesis of complex molecules, from pharmaceuticals to natural products.

The Benzyloxy Group as a Protecting Group

The primary function of the benzyloxy group in multistep synthesis is the temporary masking of reactive hydroxyl and carboxyl groups, preventing their undesired participation in subsequent chemical transformations.[1][2] Its robustness towards many acidic and basic conditions makes it an ideal choice for complex synthetic routes.[2][3]

Key Attributes:

-

Stability: Resistant to a wide range of non-reductive reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions that would cleave other protecting groups like silyl ethers or acetals.[2][4]

-

Orthogonality: The deprotection methods for the benzyloxy group, primarily involving hydrogenolysis, are often orthogonal to the cleavage conditions for many other common protecting groups, allowing for selective deprotection strategies in intricate molecular architectures.[5]

-

Introduction and Removal: Can be introduced and removed under a variety of conditions, offering flexibility in synthetic design.

Methods for the Introduction of the Benzyloxy Group (Benzylation)

The formation of a benzyl ether or ester is a critical first step in employing this protective strategy. The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the desired selectivity.

2.1. Williamson Ether Synthesis

This classical method involves the SN2 reaction of an alkoxide with a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).[6][7] The choice of base is crucial for generating the alkoxide and can influence the reaction's selectivity.

-

Strong Bases (e.g., NaH): Suitable for a wide range of alcohols, ensuring complete deprotonation.[8]

-

Mild Bases (e.g., Ag₂O): Allows for more selective benzylation, for instance, in the protection of one hydroxyl group in a diol.[8]

-

Solid KOH: Can be used in solvent-free conditions for an efficient and convenient protection of alcohols.[9]

Table 1: Comparison of Benzylation Conditions via Williamson Ether Synthesis

| Alcohol Substrate | Base | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | FeSO₄ | Benzyl bromide | Methanol | 75 | 12 | 92 | [10] |

| Ethanol | FeSO₄ | Benzyl bromide | Methanol | 75 | 12 | 91 | [10] |

| Isopropyl alcohol | FeSO₄ | Benzyl bromide | Methanol | 75 | 12 | 92 | [10] |

| Various alcohols | Solid KOH | Benzyl bromide | None | RT | 0.5-2 | 85-95 | [9] |

2.2. Acid-Catalyzed Benzylation

For substrates that are unstable under basic conditions, acid-catalyzed methods provide a valuable alternative. The use of benzyl trichloroacetimidate is a prominent example.[8][11]

2.3. Neutral Benzylation

Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions, broadening the scope of compatible substrates.[8][12]

Experimental Protocol 1: Benzylation of an Alcohol using NaH and Benzyl Bromide

Materials:

-

Alcohol (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)[11]

-

Benzyl bromide (BnBr) (1.5–2.0 equiv)[11]

-

Dry N,N-dimethylformamide (DMF)[11]

-

Triethylamine

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting material (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).[11]

-

Cool the solution to 0°C in an ice bath.

-

Carefully add NaH (2.0 equiv.) portion-wise to the solution.[11]

-

Add BnBr (1.5–2.0 equiv.) to the reaction mixture at 0°C.[11]

-

Allow the reaction to warm gradually to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[11]

-

Cool the reaction mixture back to 0°C and quench the excess NaH by the slow addition of triethylamine.[11]

-

Dilute the mixture with EtOAc and wash with water.[11]

-

Separate the aqueous layer and extract it twice more with EtOAc.[11]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]

-

Filter the solution and concentrate under reduced pressure.[11]

-

Purify the crude product by silica gel chromatography.[11]

Caption: Workflow for Williamson Ether Synthesis.

Methods for the Removal of the Benzyloxy Group (Debenzylation)

The ease and selectivity of benzyl group cleavage are paramount to its utility. A variety of methods are available, with catalytic hydrogenation being the most common.[2]

3.1. Catalytic Hydrogenation

This is the most widely used method for deprotecting benzyl ethers and esters.[2] It typically involves reacting the protected substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C).[13] The reaction is clean, often quantitative, and the byproducts (toluene) are easily removed.

3.2. Catalytic Transfer Hydrogenation

This method offers a safer and often faster alternative to using hydrogen gas. A hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ.[14][15]

Table 2: Comparison of Debenzylation Conditions

| Substrate Type | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzyl Ether | 10% Pd/C | H₂ (balloon) | THF/MeOH | RT | 16 h | High | [16] |

| Benzyl Ether | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 15-20 min | High | [16] |

| Benzyl Ether | Pd(OAc)₂ | Et₃SiH | CH₂Cl₂ | 23 | 12 h | High | [5] |

| Benzyl Ether | BCl₃ | - | CH₂Cl₂ | -78 | 2 h | High | [16] |

3.3. Oxidative Cleavage

For molecules containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), oxidative methods can be employed. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for this purpose, especially for p-methoxybenzyl (PMB) ethers.[8][17] Visible-light-mediated oxidative debenzylation has also emerged as a mild and efficient protocol.[18]

3.4. Acid-Catalyzed Cleavage

Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, particularly at low temperatures.[16] This method is suitable for substrates that can tolerate strongly acidic conditions.

Experimental Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

Materials:

-

Benzyl-protected compound (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (10% w/w)[16]

-

Ammonium formate (10 equiv)[16]

-

Methanol (MeOH)[16]

-

Celite®

Procedure:

-

Dissolve the benzyl-protected compound (1.0 g, 1.85 mmol, assuming a MW of 540 g/mol for tetra-O-benzyl-D-glucopyranose) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.[16]

-

Carefully add 10% Pd/C (100 mg) to the solution.[16]

-

Add ammonium formate (1.17 g, 18.5 mmol) to the reaction mixture.[16]

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 15-20 minutes.[16]

-

Once the reaction is complete, cool the mixture to room temperature.[16]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.

Caption: Overview of common debenzylation methods.

The Benzyloxy Group as a Directing Group

Beyond its role as a protecting group, the benzyloxy group can also function as a directed metalation group (DMG) in ortho-lithiation reactions. The α-lithiobenzyloxy group, generated by selective α-lithiation with a strong base like t-BuLi, can direct a second lithiation to the ortho position of the aromatic ring.[19][20] This allows for the regioselective difunctionalization of simple aryl benzyl ethers.[20]

Caption: Logical workflow of ortho-lithiation.

Conclusion

The benzyloxy group's enduring presence in synthetic chemistry is a testament to its reliability and versatility. Its robust nature as a protecting group, combined with a diverse arsenal of methods for its introduction and cleavage, provides chemists with a powerful tool for navigating the complexities of modern organic synthesis. Furthermore, its ability to act as a directing group opens avenues for sophisticated molecular functionalization. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to strategically employ the benzyloxy group to achieve their synthetic goals with greater efficiency and elegance.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. ias.ac.in [ias.ac.in]

- 10. tandfonline.com [tandfonline.com]

- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. benchchem.com [benchchem.com]

- 17. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Storage and Stability of 4-(Benzyloxy)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for 4-(Benzyloxy)cyclohexanone (CAS No. 2987-06-6). The information is intended to ensure the compound's integrity and safety during its handling and storage for research and development purposes.

Chemical and Physical Properties

This compound is an organic compound featuring a cyclohexanone core substituted with a benzyloxy group.[1] Its physical state can be a colorless to pale yellow liquid or a solid, depending on purity and ambient temperature.[1] The presence of the ketone functional group is a key determinant of its chemical reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2987-06-6 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.27 g/mol | [2] |

| Physical Form | Liquid or solid | [1][2] |

| Color | Colorless to pale yellow | [1] |

| Boiling Point | 319.9°C at 760 mmHg | |

| Flash Point | 139.1 ± 19.5°C |

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The compound should be stored in a tightly sealed container to prevent contamination and degradation.[2][3][4]

Table 2: Summary of Recommended Storage Temperatures

| Temperature | Condition | Source(s) |

| Room Temperature | Sealed in dry conditions | [2][3][4] |

| Ambient Storage | - | [5] |

| 4°C | - |

For long-term storage and to minimize potential degradation, it is advisable to store the compound in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6][7] While room temperature is commonly cited, refrigeration at 4°C may offer enhanced stability, particularly for high-purity samples intended for sensitive applications.

Stability Profile

This compound is generally considered stable under standard storage conditions.[1] However, its ketone functional group imparts a potential for reactivity.[1] Ketones can be susceptible to degradation over time, a process that can be accelerated by factors such as elevated temperature, light, and the presence of contaminants. For instance, some ketones, like acetoacetate, are unstable at room temperature.[8]

Key stability considerations include:

-

Thermal Stability: As a general principle for ketones, lower temperatures enhance stability. Freezing has been shown to make some ketone bodies practically stable for extended periods.[8] Avoidance of high heat is critical, as the parent compound, cyclohexanone, is a combustible liquid.[6][9]

-

Light Sensitivity: Although not explicitly stated for this specific compound, many organic molecules are sensitive to light. Storage in amber vials or in the dark is a recommended precautionary measure.

-

Reactivity: The ketone group can participate in various chemical reactions. Cyclohexanone itself is known to react with oxidizing and reducing agents and can form explosive peroxides.[9] Therefore, this compound should be stored away from such incompatible materials.[7][9]

Handling and Safety Precautions

When handling this compound, standard laboratory safety protocols should be observed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1] Handling should be performed in a well-ventilated area or under a chemical fume hood.[6]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

Caption: Figure 1. Decision workflow for handling and storage.

Experimental Protocol: General Stability Assessment

While specific degradation pathways for this compound are not well-documented in the literature, a general experimental protocol can be established to assess its stability under various conditions. This protocol is based on standard practices for chemical stability testing.

Objective: To determine the stability of this compound under accelerated degradation conditions (e.g., elevated temperature, light exposure, and humidity).

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Environmental chamber or oven

-

Photostability chamber

-

Analytical balance

-

Volumetric flasks

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Prepare several aliquots of the stock solution in sealed vials for each stress condition.

-

-

Forced Degradation Studies:

-

Thermal Stress: Place aliquots in an oven at a specified elevated temperature (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4, 8 weeks).

-

Photostability: Expose aliquots to a controlled light source in a photostability chamber as per ICH Q1B guidelines.

-

Humidity Stress: Place aliquots in an environmental chamber with controlled high humidity (e.g., 75% RH) at a specified temperature (e.g., 40°C).

-

Control Samples: Store control aliquots under recommended long-term storage conditions (e.g., 4°C in the dark).

-

-

Analysis:

-

At each time point, retrieve a vial from each stress condition.

-

Allow the sample to return to room temperature.

-

Dilute the sample to an appropriate concentration for analysis.

-

Analyze the sample using a validated HPLC method to quantify the remaining amount of this compound and detect any degradation products.

-

-

Data Presentation:

-

Calculate the percentage of the parent compound remaining at each time point for each condition.

-

Plot the percentage remaining versus time to determine the degradation rate.

-

Summarize the results in a table for easy comparison.

-

The following diagram illustrates the general workflow for this stability study.

Caption: Figure 2. General workflow for a chemical stability study.

By adhering to these storage, handling, and testing guidelines, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

- 1. CAS 2987-06-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2987-06-6 [sigmaaldrich.com]

- 3. This compound CAS#: 2987-06-6 [m.chemicalbook.com]

- 4. 2987-06-6|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Benzyloxy-cyclohexanone | 2987-06-6 [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Mobile [my.chemius.net]

- 8. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Benzyloxy)cyclohexanone from 4-hydroxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(benzyloxy)cyclohexanone, a valuable intermediate in pharmaceutical and organic synthesis. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ethers. This procedure involves the O-benzylation of 4-hydroxycyclohexanone using benzyl bromide in the presence of a strong base, such as sodium hydride. An alternative two-step method involving the protection of the ketone functionality prior to benzylation is also presented. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. The introduction of the benzyl ether protecting group at the 4-position of the cyclohexanone ring allows for selective modifications at other positions of the molecule. The Williamson ether synthesis is a classic and efficient method for the formation of the ether linkage in this compound. The reaction proceeds via an SN2 mechanism, where the alkoxide generated from 4-hydroxycyclohexanone acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.[1][2] Careful control of reaction conditions is crucial to ensure high yields and minimize potential side reactions.

Key Experimental Protocols

Method 1: Direct Benzylation of 4-hydroxycyclohexanone

This protocol outlines the direct O-benzylation of 4-hydroxycyclohexanone.

Materials:

-

4-hydroxycyclohexanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

4N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Automated column chromatography system (or standard column chromatography setup)

Procedure:

-

To a solution of 4-hydroxycyclohexanone in anhydrous THF in a round-bottom flask, slowly add 1.2 equivalents of a 60% sodium hydride dispersion in mineral oil at 0 °C under a nitrogen atmosphere.

-

Stir the reaction mixture at 0 °C for 6 hours to ensure complete formation of the alkoxide.

-

Add 1.1 equivalents of benzyl bromide dropwise to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

After the reaction is complete (monitored by TLC), add 4N HCl solution and continue stirring for 6 hours at room temperature to quench the reaction and hydrolyze any unreacted sodium hydride.

-

Neutralize the reaction mixture with a 4N sodium hydroxide solution to a pH of approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by automated column chromatography using a gradient elution of 0 to 30% ethyl acetate in heptane to afford this compound as a light yellow oil.[3]

Method 2: Benzylation following Ketone Protection

This two-step method involves the protection of the ketone group of 4-hydroxycyclohexanone as a ketal prior to the Williamson ether synthesis, followed by deprotection.

Step 1: Synthesis of 4-hydroxycyclohexanone ethylene monoketal [4]

-

In a reaction vessel fitted with a Dean and Stark trap, combine 10 g (0.085 mole) of 4-hydroxycyclohexanone, 4.75 ml of ethylene glycol, 0.20 g of p-toluenesulfonic acid, and 100 ml of benzene.

-

Heat the mixture at reflux for 2 hours, collecting the water that azeotropes off.

-

After cooling, wash the reaction mixture with water and then with brine.

-

Remove the benzene by evaporation under reduced pressure to yield the intermediate 4-hydroxycyclohexanone ethylene monoketal.

Step 2: Benzylation and Deprotection [3]

-

Follow the benzylation procedure as described in Method 1, using 4-hydroxycyclohexanone ethylene monoketal as the starting alcohol.

-

The addition of 4N HCl in the work-up step will also serve to deprotect the ketal, yielding the final product, this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-hydroxycyclohexanone (or its ketal) | [3] |

| Reagents | Sodium Hydride, Benzyl Bromide | [3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Reaction Time | Overnight | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Product Yield | 77% | [3] |

| Physical State | Light yellow oil | [3] |

| Molecular Formula | C₁₃H₁₆O₂ | [5] |

| Molecular Weight | 204.26 g/mol | [5] |

Visualizations

Synthesis Workflow

Caption: Synthetic routes to this compound.

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

-

¹H NMR and ¹³C NMR Spectroscopy: The structure of the product can be confirmed by NMR spectroscopy. The ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclohexanone ring and the benzyl group. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the cyclohexanone ring, and the carbons of the benzyl group.[5]

-

Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the ketone carbonyl group (C=O) and the C-O-C stretch of the ether.[5]

Conclusion

The synthesis of this compound from 4-hydroxycyclohexanone via the Williamson ether synthesis is a reliable and high-yielding process. The provided protocols offer two viable routes for obtaining this important synthetic intermediate. Proper execution of the experimental procedure and purification steps are essential for achieving the desired product in high purity. These detailed application notes and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)cyclohexanone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a cyclohexanone ring, which is amenable to a variety of chemical transformations, and a benzyl ether protecting group. This application note provides a detailed experimental protocol for the synthesis of this compound, commencing from the readily available starting material 1,4-cyclohexanedione. The described methodology involves a two-stage process: the protection of one of the ketone functionalities of 1,4-cyclohexanedione as a ketal, followed by reduction to the corresponding alcohol, and a subsequent Williamson ether synthesis to introduce the benzyl group, followed by deprotection.

Reaction Scheme

The overall synthetic route is depicted below:

Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol

Step 1: Ketalization of 1,4-Cyclohexanedione

1,4-Cyclohexanedione is reacted with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decan-8-one.

Step 2: Reduction of the Ketone

The remaining ketone in 1,4-dioxaspiro[4.5]decan-8-one is selectively reduced using a reducing agent like sodium borohydride to yield 1,4-dioxaspiro[4.5]decan-8-ol.

Stage 2: Synthesis of this compound

Step 3: Williamson Ether Synthesis

1,4-Dioxaspiro[4.5]decan-8-ol is deprotonated with a strong base, such as sodium hydride, and the resulting alkoxide reacts with benzyl bromide to form the corresponding benzyl ether.

Step 4: Deprotection

The ketal protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Materials and Methods

-

Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid, toluene, sodium bicarbonate, magnesium sulfate, sodium borohydride, methanol, ethyl acetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), benzyl bromide, hydrochloric acid (4N), sodium hydroxide, sodium sulfate, heptane. All reagents should be of analytical grade and used as received unless otherwise noted.

-

Equipment: Round-bottom flasks, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, column chromatography apparatus, silica gel (230-400 mesh).

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

-

To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1,4-dioxaspiro[4.5]decan-8-one, which can be used in the next step without further purification.

Step 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol

-

Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol at 0 °C.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 1,4-dioxaspiro[4.5]decan-8-ol.

Protocol 2: Synthesis of this compound

-

To a solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq, 19 mmol, 3.0 g) in anhydrous THF (50 mL) at 0 °C, slowly add a 60% sodium hydride dispersion in mineral oil (1.2 eq, 23 mmol, 760 mg).[1]

-

Stir the reaction mixture at 0 °C for 6 hours.[1]

-

Add benzyl bromide (1.1 eq, 21.3 mmol, 2.5 mL) dropwise to the mixture.[1]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Upon completion of the reaction (monitored by TLC), add 4N HCl solution (30 mL) and continue stirring for 6 hours at room temperature to effect deprotection.[1]

-

Neutralize the reaction mixture to approximately pH 7 with a 4N sodium hydroxide solution.[1]

-

Extract the mixture with ethyl acetate (3 x 100 mL).[1]

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a gradient of 0% to 30% ethyl acetate in heptane to afford this compound as a light yellow oil.[1]

Data Presentation

| Step | Reactant | Molar Eq. | Moles (mmol) | Mass/Volume | Product | Yield (%) | Purity |

| 3 & 4 | 1,4-Dioxaspiro[4.5]decan-8-ol | 1.0 | 19 | 3.0 g | This compound | 77% | >95% |

| 3 | Sodium Hydride (60%) | 1.2 | 23 | 760 mg | |||

| 3 | Benzyl Bromide | 1.1 | 21.3 | 2.5 mL |

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Discussion

The presented protocol offers a reliable and scalable method for the synthesis of this compound. The initial protection of 1,4-cyclohexanedione is a crucial step to ensure selective reaction at one of the carbonyl groups. The Williamson ether synthesis, a classic and robust method for ether formation, proceeds efficiently under the described conditions.[2][3][4] The choice of sodium hydride as a base ensures complete deprotonation of the secondary alcohol, leading to a high yield of the desired ether.[3] The final acidic workup effectively removes the ketal protecting group to furnish the target molecule. The purification by column chromatography is effective in isolating the product with high purity.[1] This protocol is well-suited for researchers in medicinal chemistry and drug development requiring access to this versatile synthetic intermediate.

References

Application Note: High-Yield Deprotection of 4-(Benzyloxy)cyclohexanone via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The benzyl ether is a commonly employed protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions and its susceptibility to mild cleavage. This application note provides a detailed protocol for the deprotection of 4-(benzyloxy)cyclohexanone to yield 4-hydroxycyclohexanone, a valuable building block in the synthesis of various pharmaceutical intermediates. The described method utilizes palladium on carbon (Pd/C) catalyzed hydrogenation, a robust and widely adopted technique known for its efficiency and high yields.

Reaction Principle

The deprotection of this compound proceeds via catalytic hydrogenation. In this reaction, a palladium catalyst facilitates the transfer of hydrogen to the benzyl ether, cleaving the carbon-oxygen bond and liberating the free hydroxyl group. The byproducts of this reaction are toluene and the regenerated catalyst, which can be easily removed through filtration.

Experimental Protocol

This protocol details the procedure for the deprotection of this compound on a 1 mmol scale.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH), anhydrous

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filtration aid

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol, 204.3 mg).

-

Solvent Addition: Dissolve the starting material in anhydrous ethanol (10 mL).

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (10 mol%, approximately 106 mg).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon can be used for pressures slightly above atmospheric) overnight.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filtration: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-hydroxycyclohexanone can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

| Parameter | Value |

| Starting Material | This compound |

| Product | 4-Hydroxycyclohexanone |

| Catalyst | 10% Palladium on Carbon |

| Hydrogen Source | H₂ Gas |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

| Typical Yield | High |

Experimental Workflow

Caption: Workflow for the catalytic hydrogenation of this compound.

Product Characterization

The identity and purity of the final product, 4-hydroxycyclohexanone, can be confirmed by standard analytical techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4-hydroxycyclohexanone is a key analytical tool for confirming its structure.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.00 (m, 1H, CH-OH), 2.80-2.65 (m, 2H), 2.40-2.25 (m, 2H), 2.20-2.05 (m, 2H), 1.95-1.80 (m, 2H), 1.75 (br s, 1H, OH).[1]

Note: Chemical shifts may vary slightly depending on the solvent and concentration.

Safety Precautions

-

Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

References

Application Notes and Protocols for the Catalytic Hydrogenolysis of Benzyl Ether Cleavage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cleavage of benzyl ethers via catalytic hydrogenolysis. This common deprotection strategy is critical in multistep organic synthesis, particularly in the pharmaceutical industry for the synthesis of complex molecules.

Introduction

Benzyl ethers are widely used as protecting groups for hydroxyl functionalities due to their ease of formation and general stability under a variety of reaction conditions.[1][2] Their removal is most commonly achieved through catalytic hydrogenolysis, a reaction that involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst.[3][4] This method is favored for its typically mild conditions and clean conversion to the desired alcohol and toluene as a byproduct.[4][5] However, the efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, solvent, and reaction parameters such as temperature and pressure.[6]

Catalytic Systems and Reaction Conditions

The selection of an appropriate catalytic system is paramount for a successful benzyl ether deprotection. Palladium on carbon (Pd/C) is the most frequently employed catalyst due to its high activity and selectivity.[1] However, other catalysts such as Raney Nickel (Raney-Ni) and Platinum on carbon (Pt/C) can offer advantages in specific applications.[6][7] The choice of solvent and the reaction conditions also play a crucial role in the outcome of the hydrogenolysis.

Summary of Catalytic Hydrogenolysis Conditions

| Catalyst | Support | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure (atm) | Typical Reaction Time | Yield (%) | Reference(s) |

| 5-10% Pd/C | Activated Carbon | H₂ gas | THF:tBuOH:PBS buffer (pH 4-5) | Room Temperature | 10 | Varies | >73 | [1][8] |

| 10% Pd/C | Activated Carbon | H₂ gas | Methanol (MeOH) | Room Temperature | 1 (balloon) | 1-24 h | High | [9] |

| Raney-Ni | - | H₂ gas | Isooctane/aq. KOH | 50 | 1 | Fast | Varies | [7] |

| Pt/C | Activated Carbon | H₂ gas | Isooctane/aq. KOH | 50 | 1 | Sluggish | Varies | [7] |

| NiMoPS | Pillared Clay | H₂ gas | Solvent-free | 300 | 20 | 6 h | 30 (Toluene), 30 (Phenol) | [10] |

| 10% Pd/C | Activated Carbon | Formic Acid | Varies | Varies | - | Fast | High | [5] |

| 10% Pd/C + Nb₂O₅/C | Activated Carbon | H₂ gas | Methanol (MeOH) | Room Temperature | 1 (balloon) | < 1 h | Excellent | [9] |

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers

This protocol is a general guideline for the deprotection of benzyl ethers using palladium on carbon and hydrogen gas.

Materials:

-

Benzyl ether substrate

-

10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd per benzyl group)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or a mixture like THF/tBuOH/buffer)

-

Hydrogen gas (H₂) source (balloon or high-pressure reactor)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

Dissolve the benzyl ether substrate in the chosen solvent in a reaction vessel suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

-

For balloon pressure reactions, maintain a positive pressure of hydrogen using a balloon. For higher pressures, use a high-pressure reactor and pressurize to the desired level (e.g., 10 bar).[1]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by an appropriate method (e.g., column chromatography, recrystallization) if necessary.

Protocol 2: Catalyst Pre-treatment for Enhanced Selectivity

In some cases, particularly with complex molecules like oligosaccharides, pre-treatment of the Pd/C catalyst can prevent unwanted side reactions such as the saturation of aromatic rings.[1][8]

Materials:

-

10% Palladium on carbon (Pd/C)

-

Dimethylformamide (DMF)

-